![molecular formula C10H9BrF3NO B2942058 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide CAS No. 3854-19-1](/img/structure/B2942058.png)

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

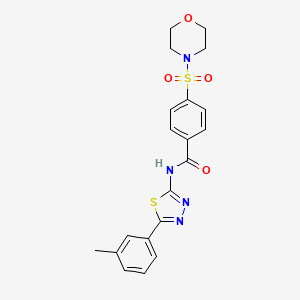

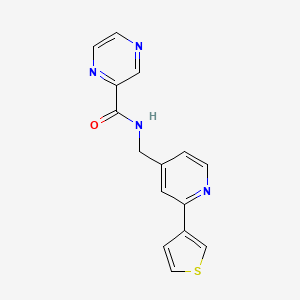

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide is a biochemical used for proteomics research . It has a molecular formula of C10H9BrF3NO and a molecular weight of 296.08 .

Synthesis Analysis

2-Bromo-N-phenyl-propanamide is an intermediate in the synthesis of Diampromide Hydrochloride, which is a ring-opened analog of Fentanyl . Fentanyl is an opioid analgesic with potency similar to morphine .Molecular Structure Analysis

The compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .Chemical Reactions Analysis

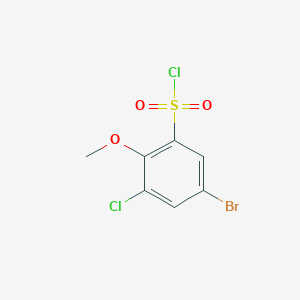

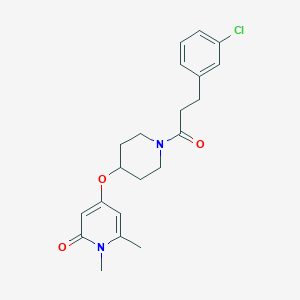

The sulfonyl urea obtained in the synthesis process can be used directly in the following condensation with 4-(trifluoromethyl)phenacyl bromide . Upon heating, benzenesulfinic acid ammonium salt might react with 2-(trifluoromethyl)phenacyl bromide to give β-keto sulfone .Physical And Chemical Properties Analysis

The compound has a molecular formula of C10H9BrF3NO and a molecular weight of 296.08 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Fluorescent ATRP Initiator Synthesis

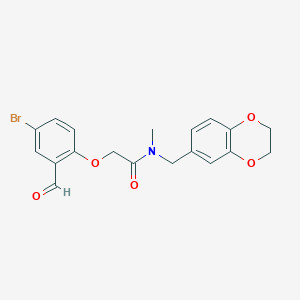

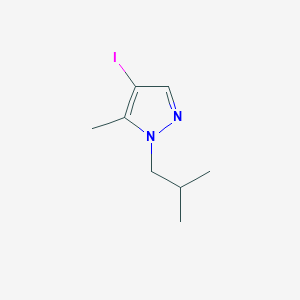

The synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, analyzed through NMR, FT-IR spectroscopies, and other techniques, demonstrates its efficiency as a fluorescent ATRP (Atom Transfer Radical Polymerization) initiator. This indicates the potential use of similarly structured compounds in polymer chemistry for creating materials with specific properties (Ihor Kulai & S. Mallet-Ladeira, 2016).

Heterocyclic Synthesis

Another study focuses on the electrophilic cyanation of aryl and heteroaryl bromides for synthesizing various benzonitriles, highlighting the versatility of bromide compounds in facilitating the construction of complex organic structures, which could include pharmaceutical intermediates (P. Anbarasan, H. Neumann, & M. Beller, 2011).

Mutagenicity and Structural Analysis

Research on the mutagenic effect of chiral or racemic 2-bromo-propanamides on Salmonella typhimurium indicates the importance of structural variations in determining biological activity. This could suggest areas of study for 2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide in understanding its interactions at the molecular level (L. Dolzani et al., 1992).

DNA Binding and Biological Activities

A study on chalcones structurally related to this compound demonstrated strong interaction with DNA and evaluated their urease inhibition and antioxidant potential, supported by molecular docking studies. Such investigations could be pertinent for evaluating the biological activities of this compound (F. Rasool et al., 2021).

Detection in Pharmaceutical Dosage

The use of higher electrospray ionization mass spectrometry (ESI-MS) for detecting flutamide, a compound related by function to this compound, in pharmaceutical dosage forms showcases the importance of analytical chemistry in ensuring the quality and safety of pharmaceuticals (N. Khan et al., 2015).

Safety and Hazards

The compound may cause severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it is advised not to breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn while handling it .

Mécanisme D'action

Target of Action

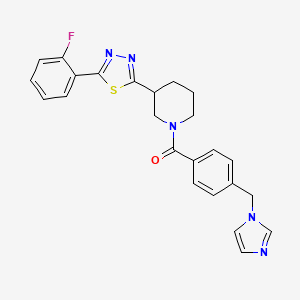

A similar compound has been shown to interact withandrogen receptors , which are ligand-activated transcription factors that regulate eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .

Mode of Action

If it does interact with androgen receptors like its analog, it may bind to these receptors and modulate their activity, leading to changes in gene expression and cellular function .

Biochemical Pathways

If it does interact with androgen receptors, it could potentially influence pathways related to cell growth, differentiation, and survival .

Result of Action

If it does interact with androgen receptors, it could potentially influence cellular proliferation and differentiation .

Propriétés

IUPAC Name |

2-bromo-N-[2-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO/c1-6(11)9(16)15-8-5-3-2-4-7(8)10(12,13)14/h2-6H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWMZTOAUKQLAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylbutyl)-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2941980.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2941981.png)

![5-chloro-N-{5-[(2-chloro-3-methylphenyl)methyl]-1,3-thiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2941983.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-methylbenzamide](/img/structure/B2941989.png)

![N1-butyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2941992.png)

![3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2941995.png)

![3-Methyl-7-(3-methylbutyl)-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2941996.png)